1-(benzo[d][1,3]dioxol-5-yl)-3-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)urea
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Overview
Description
1-(benzo[d][1,3]dioxol-5-yl)-3-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)urea is a complex organic compound that features a combination of benzodioxole, pyridine, and pyrazole moieties. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(benzo[d][1,3]dioxol-5-yl)-3-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)urea typically involves multi-step organic reactions. A common approach might include:
Formation of the Benzodioxole Moiety: Starting from catechol, the benzodioxole ring can be formed through a cyclization reaction with formaldehyde.
Synthesis of the Pyrazole Ring: The pyrazole ring can be synthesized via the reaction of hydrazine with an appropriate 1,3-diketone.
Coupling Reactions: The benzodioxole and pyrazole intermediates can be coupled using a suitable linker, such as an ethyl group, through nucleophilic substitution or other coupling reactions.
Urea Formation: The final step involves the formation of the urea group, typically through the reaction of an amine with an isocyanate.
Industrial Production Methods
Industrial production of such compounds often involves optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This may include the use of continuous flow reactors, green chemistry principles, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
1-(benzo[d][1,3]dioxol-5-yl)-3-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)urea can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized under strong oxidizing conditions, potentially leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can target the nitro groups or other reducible functionalities within the molecule.
Substitution: Electrophilic or nucleophilic substitution reactions can occur, particularly at the aromatic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Halogenating agents, nucleophiles like amines or thiols
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce amines or alcohols.
Scientific Research Applications
Chemistry: As a building block for more complex molecules.
Biology: Potential use as a probe or inhibitor in biochemical assays.
Medicine: Possible therapeutic applications due to its structural similarity to known bioactive compounds.
Industry: Use in the synthesis of specialty chemicals or materials.
Mechanism of Action
The mechanism of action for this compound would depend on its specific biological target. Generally, such compounds may interact with enzymes, receptors, or other proteins, modulating their activity through binding interactions. The exact molecular targets and pathways would require experimental validation.
Comparison with Similar Compounds
Similar Compounds
- 1-(benzo[d][1,3]dioxol-5-yl)-3-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)amine
- 1-(benzo[d][1,3]dioxol-5-yl)-3-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)carbamate
Uniqueness
The unique combination of benzodioxole, pyridine, and pyrazole moieties in 1-(benzo[d][1,3]dioxol-5-yl)-3-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)urea may confer distinct biological activities or chemical properties not observed in similar compounds.
Properties
IUPAC Name |
1-(1,3-benzodioxol-5-yl)-3-[2-(3-pyridin-4-ylpyrazol-1-yl)ethyl]urea |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N5O3/c24-18(21-14-1-2-16-17(11-14)26-12-25-16)20-8-10-23-9-5-15(22-23)13-3-6-19-7-4-13/h1-7,9,11H,8,10,12H2,(H2,20,21,24) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PTTVVFSRZVLLIE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)NC(=O)NCCN3C=CC(=N3)C4=CC=NC=C4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N5O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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